molecular formula C19H30N4O2 B5633283 1-cyclopentyl-N-[3-(2-ethylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide

1-cyclopentyl-N-[3-(2-ethylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide

Cat. No.: B5633283
M. Wt: 346.5 g/mol
InChI Key: RKNISCCJBSJPLC-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[3-(2-ethylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide is a complex organic compound that features a piperidine ring, an imidazole moiety, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[3-(2-ethylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and an aldehyde.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable electrophile.

    Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Final Coupling: The final step involves coupling the imidazole moiety with the piperidine ring and the cyclopentyl group under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[3-(2-ethylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

1-cyclopentyl-N-[3-(2-ethylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties such as photoluminescence.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[3-(2-ethylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, influencing enzymatic activity. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The cyclopentyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-N-[3-(2-methylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide
  • 1-cyclopentyl-N-[3-(2-phenylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide

Uniqueness

1-cyclopentyl-N-[3-(2-ethylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide is unique due to the presence of the ethyl group on the imidazole ring, which can influence its binding affinity and specificity towards molecular targets. This structural feature may enhance its pharmacological profile compared to similar compounds.

Properties

IUPAC Name

1-cyclopentyl-N-[3-(2-ethylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-2-17-20-11-13-22(17)12-5-10-21-19(25)15-8-9-18(24)23(14-15)16-6-3-4-7-16/h11,13,15-16H,2-10,12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNISCCJBSJPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCCNC(=O)C2CCC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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